6-Chloro-4-isopropoxypyridin-3-amine
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Overview
Description
6-Chloro-4-isopropoxypyridin-3-amine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of a chlorine atom at the 6th position, an isopropoxy group at the 4th position, and an amine group at the 3rd position on the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-isopropoxypyridin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-chloropyridin-3-amine as the starting material.
Isopropoxylation: The introduction of the isopropoxy group at the 4th position is achieved through a nucleophilic substitution reaction. This involves reacting the starting material with isopropyl alcohol in the presence of a base such as sodium hydride.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-isopropoxypyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-Chloro-4-isopropoxypyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-isopropoxypyridin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
6-Chloropyridin-3-amine: Lacks the isopropoxy group, making it less versatile in certain chemical reactions.
4-Isopropoxypyridin-3-amine:
Uniqueness
6-Chloro-4-isopropoxypyridin-3-amine is unique due to the presence of both the chlorine atom and the isopropoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H11ClN2O |
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Molecular Weight |
186.64 g/mol |
IUPAC Name |
6-chloro-4-propan-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C8H11ClN2O/c1-5(2)12-7-3-8(9)11-4-6(7)10/h3-5H,10H2,1-2H3 |
InChI Key |
SAXVLUNVNSCNLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=NC=C1N)Cl |
Origin of Product |
United States |
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